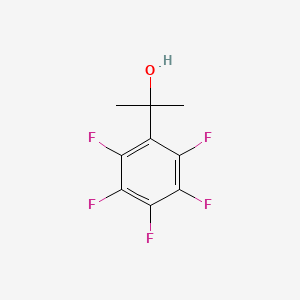

2-(Pentafluorophenyl)-2-propanol

Description

Significance of Highly Fluorinated Alcohols as Advanced Chemical Media

Highly fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have gained prominence as indispensable tools in contemporary chemical synthesis. beilstein-journals.orgcdnsciencepub.com Their utility as solvents, co-solvents, or additives can dramatically alter the course of reactions, often leading to improved yields, selectivities, and reaction rates. researchgate.netresearchgate.net In many instances, these alcohols allow for reactions to proceed under mild and neutral conditions, obviating the need for harsh reagents or metal catalysts. researchgate.net This aspect is particularly beneficial from an environmental and process-simplicity standpoint, as it can lead to cleaner reaction profiles and easier product isolation. researchgate.net The growing body of research highlights the role of fluorinated alcohols in promoting challenging reactions, including C-H activation, oxidations, and various cycloadditions, thereby expanding the toolkit of synthetic chemists. beilstein-journals.orgcdnsciencepub.comresearchgate.net

Overview of Unique Characteristics Driving Research Interest in Fluorinated Alcohols

The distinct behavior of highly fluorinated alcohols is a direct consequence of their unique combination of physical and chemical properties. The intense electron-withdrawing effect of multiple fluorine atoms results in a highly polarized O-H bond, making these alcohols exceptionally strong hydrogen-bond donors. researchgate.net This enhanced hydrogen-bonding capability is a key factor in their ability to stabilize transition states and reactive intermediates.

Unlike their non-fluorinated analogs, highly fluorinated alcohols exhibit low nucleophilicity, meaning they are less likely to participate directly in reactions as reactants. researchgate.net This property allows them to function as "non-coordinating" solvents that can activate substrates through hydrogen bonding without interfering with the desired chemical transformation. Furthermore, they possess high ionizing power, which facilitates the formation of cationic species, and an ability to solvate a wide range of molecules. researchgate.net The combination of high acidity, strong hydrogen-bond donation, and low nucleophilicity underpins their effectiveness in a multitude of synthetic applications.

Positioning of 2-(Pentafluorophenyl)-2-propanol within the Class of Highly Fluorinated Alcohols

This compound is a tertiary alcohol that incorporates a pentafluorophenyl group, a moiety known for its strong electron-withdrawing nature. cdnsciencepub.comresearchgate.net This structural feature places it firmly within the class of highly fluorinated alcohols, and its properties are expected to be influenced significantly by the C₆F₅ group.

Acidity and Hydrogen Bonding:

The acidity of fluorinated alcohols is a critical parameter influencing their function. Research on structurally related tertiary alcohols containing pentafluorophenyl groups provides valuable insight. For instance, studies have shown that the presence of a C₆F₅ group significantly increases the acidity of tertiary alcohols compared to their non-fluorinated or even some other fluorinated counterparts. In a 1972 study by Chambers, Jackson, and Musgrave, the pKa values of several fluorinated tertiary alcohols were determined. cdnsciencepub.com While the pKa of this compound itself was not reported, the closely related compound, (C₆F₅)C(CF₃)₂OH, exhibited significant acidity. cdnsciencepub.comresearchgate.net Another study reported an extrapolated pKa of 8.85 for 2-phenyl-2-propanol (B165765) substituted with two trifluoromethyl groups, and from this, the substituent constant for the pentafluorophenyl group was calculated, indicating its strong acidifying effect. cdnsciencepub.com A predicted pKa value for this compound is approximately 13.21, though experimental verification is needed. acs.org This acidity suggests a potent hydrogen-bond donating capability, a hallmark of this class of compounds.

Physical and Chemical Properties:

The physical properties of this compound are summarized in the table below, alongside those of its non-fluorinated analog, 2-phenyl-2-propanol, and the widely used fluorinated alcohol, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), for comparison.

| Property | This compound | 2-Phenyl-2-propanol | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| CAS Number | 715-31-1 | 617-94-7 | 920-66-1 |

| Molecular Formula | C₉H₇F₅O | C₉H₁₂O | C₃H₂F₆O |

| Molecular Weight | 226.14 g/mol | 136.19 g/mol | 168.04 g/mol |

| Melting Point | 78-80 °C | 28-32 °C | -4 °C |

| Boiling Point | 74 °C at 4 mmHg | 202 °C | 59 °C |

| pKa | 13.21 (Predicted) acs.org | - | 9.3 researchgate.net |

The data illustrates that the introduction of the pentafluorophenyl group significantly impacts the physical properties. While research into the specific applications of this compound as a solvent or catalyst is not as extensive as for HFIP or TFE, its structural features and predicted acidity position it as a potentially valuable tool in areas where strong, non-nucleophilic hydrogen bonding is required. Its higher melting point compared to HFIP indicates it is a solid at room temperature, which would influence its application as a solvent system. Further research is warranted to fully explore its unique properties and potential to contribute to the expanding field of fluorine chemistry.

Structure

2D Structure

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c1-9(2,15)3-4(10)6(12)8(14)7(13)5(3)11/h15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZQNFRUGHFDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294548 | |

| Record name | 2-(pentafluorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-31-1 | |

| Record name | 715-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pentafluorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Pentafluorophenyl 2 Propanol

Established Synthetic Pathways and Precursor Chemistry for 2-(Pentafluorophenyl)-2-propanol

The primary and most established methods for the synthesis of this compound involve the nucleophilic addition of a pentafluorophenyl organometallic reagent to acetone. The two main classes of reagents utilized for this purpose are Grignard reagents and organolithium compounds.

Reaction of Pentafluorobenzene (B134492) Derivatives in the Synthesis of this compound

The key precursors for generating the necessary organometallic reagents are pentafluorobenzene derivatives, most commonly bromopentafluorobenzene (B106962) or pentafluorobenzene itself.

Grignard Reaction:

The reaction of bromopentafluorobenzene with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr). mdpi.comsigmaaldrich.com This organometallic intermediate is then reacted with acetone. The nucleophilic pentafluorophenyl group attacks the electrophilic carbonyl carbon of acetone, and subsequent acidic workup yields the desired this compound.

Early studies indicated that the choice of solvent can significantly impact the yield of reactions involving pentafluorophenylmagnesium bromide. For instance, in the carbonation of this Grignard reagent, switching the solvent from diethyl ether to tetrahydrofuran was found to increase the yield of pentafluorobenzoic acid from less than 10% to as high as 85%. dtic.mil This suggests that THF is a more suitable solvent for the formation and reaction of pentafluorophenylmagnesium bromide, likely due to its better solvating power and influence on the Schlenk equilibrium.

Organolithium Reaction:

An alternative and often preferred route involves the use of pentafluorophenyllithium (C₆F₅Li). dtic.mil This reagent can be prepared through a metal-halogen exchange reaction between bromopentafluorobenzene and an alkyllithium reagent, such as n-butyllithium, at low temperatures. Alternatively, it can be generated by the direct metallation of pentafluorobenzene with a strong lithium base.

Once formed, pentafluorophenyllithium is a potent nucleophile that readily reacts with acetone. The reaction mechanism is analogous to the Grignard reaction, involving the nucleophilic addition to the carbonyl group followed by an aqueous workup to produce this compound, a compound historically referred to as perfluoro-α,α-dimethylbenzyl alcohol. dtic.mil The organolithium route is often favored due to the generally higher reactivity of organolithium reagents compared to their Grignard counterparts. dtic.mil

Table 1: Key Precursors and Reagents for the Synthesis of this compound

| Precursor/Reagent | Chemical Formula | Role in Synthesis |

| Bromopentafluorobenzene | C₆F₅Br | Starting material for Grignard and organolithium reagent formation. |

| Pentafluorobenzene | C₆F₅H | Starting material for organolithium reagent formation via direct metallation. |

| Magnesium | Mg | Metal used to form the Grignard reagent. |

| n-Butyllithium | C₄H₉Li | Organolithium reagent for metal-halogen exchange or direct metallation. |

| Acetone | (CH₃)₂CO | Electrophilic source of the propan-2-ol backbone. |

| Diethyl Ether | (C₂H₅)₂O | A common solvent for Grignard reactions. |

| Tetrahydrofuran (THF) | C₄H₈O | A preferred solvent for Grignard reactions involving pentafluorophenylmagnesium bromide. dtic.mil |

Methodological Advancements and Optimization Strategies in Fluoroalcohol Synthesis

While the fundamental synthetic routes to fluorinated alcohols have been established for some time, recent research has focused on improving the efficiency, selectivity, and sustainability of these processes. These advancements are broadly applicable to the synthesis of highly fluorinated alcohols like this compound.

One significant area of advancement is the development of more efficient and selective fluorination and fluoroalkylation methods. Although not a direct synthesis of the target alcohol, the development of novel fluorinating agents allows for the introduction of fluorine into complex molecules with greater control, which is a foundational aspect of fluoroorganic chemistry.

Furthermore, the use of continuous flow chemistry is emerging as a powerful tool for the synthesis of pharmaceutical products and fine chemicals, including fluorinated compounds. Flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without isolating intermediates. This technology could be applied to the synthesis of this compound to improve process control and scalability.

Considerations for Green Chemistry Principles in the Synthesis of Highly Fluorinated Alcohols

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including highly fluorinated alcohols. Key considerations include the use of safer solvents, minimizing waste, and improving energy efficiency.

A major focus in the context of Grignard and organolithium reactions is the replacement of traditional ethereal solvents like diethyl ether and THF, which have safety and environmental concerns. Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent derived from renewable resources like corncobs, can be a superior alternative. It often provides comparable or even improved reaction yields and simplifies workup procedures due to its limited miscibility with water. Another promising green solvent is cyclopentyl methyl ether (CPME).

The development of catalytic methods to replace stoichiometric reagents is another cornerstone of green chemistry. While the direct addition of organometallic reagents to carbonyls is inherently atom-economical in forming the C-C bond, the generation of the organometallic reagent itself can produce stoichiometric byproducts. Future advancements may focus on catalytic methods for the direct C-H functionalization of pentafluorobenzene followed by addition to acetone, which would represent a significant step forward in the green synthesis of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Pentafluorophenyl 2 Propanol Systems

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding Network Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a cornerstone for investigating the hydrogen-bonding networks in 2-(pentafluorophenyl)-2-propanol. The hydroxyl (-OH) group is a sensitive probe, with its stretching frequency being highly dependent on its involvement in hydrogen bonds.

In the gas phase or in a dilute, non-polar solvent, the free, non-hydrogen-bonded -OH stretching vibration is expected to appear as a sharp band at higher wavenumbers. However, in the condensed phase (liquid or solid), this compound molecules associate through hydrogen bonds, leading to a significant broadening and red-shifting (a shift to lower wavenumbers) of the -OH stretching band. The extent of this shift provides a qualitative measure of the hydrogen bond strength.

A study on fluorinated 2-propanols, such as 1,1,1-trifluoro-2-propanol (B1217171) (TFIP) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), reveals that fluorination of the alkyl group enhances the acidity of the hydroxyl proton, leading to stronger hydrogen bonds. goettingen-research-online.de By analogy, the powerful electron-withdrawing nature of the pentafluorophenyl ring in this compound is expected to have a similar, if not more pronounced, effect. This would result in a more significant red-shift of the -OH band compared to its non-fluorinated counterpart, 2-phenyl-2-propanol (B165765), and even simple alcohols like 2-propanol. researchgate.net

The formation of dimers and higher-order oligomers can be inferred from the vibrational spectra. For instance, studies on other aminoalcohols have shown that cyclic dimers can form through intermolecular O-H···N hydrogen bonds. nih.gov In the case of this compound, various hydrogen-bonding motifs, such as chains or cyclic structures, are possible. The C-O stretching vibration, typically found in the 1200-1000 cm⁻¹ region, is also sensitive to hydrogen bonding, generally shifting to higher frequencies (blue-shift) upon hydrogen bond formation.

A representative comparison of expected FTIR frequencies for this compound with related compounds is presented in the table below.

| Compound | O-H Stretch (Free) (cm⁻¹) | O-H Stretch (H-bonded) (cm⁻¹) | C-O Stretch (cm⁻¹) | Key Findings |

| 2-Propanol | ~3650 | ~3350 (broad) | ~1130, 1170 | Exhibits typical alcohol hydrogen bonding. |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | ~3620 | ~3300 (broad) | Not specified | Fluorination increases O-H acidity and H-bond strength. goettingen-research-online.de |

| This compound (Expected) | ~3600-3620 | ~3200-3300 (very broad) | ~1150-1200 | Strong electron-withdrawing group leads to stronger H-bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and intermolecular interactions of this compound. ¹H, ¹³C, and ¹⁹F NMR each provide unique insights.

¹H NMR: The proton spectrum is expected to show a singlet for the hydroxyl proton, a singlet for the two equivalent methyl groups, and multiplets for the aromatic protons of the pentafluorophenyl ring. The chemical shift of the -OH proton is highly dependent on concentration and temperature, as these factors affect the hydrogen-bonding equilibrium. In a concentrated solution, rapid proton exchange between alcohol molecules can lead to a broadening of the -OH signal. The chemical shifts of the methyl protons will be influenced by the anisotropic effect of the nearby aromatic ring.

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework. Due to the symmetry of the molecule, two signals are expected for the two equivalent methyl carbons and the tertiary carbon attached to the hydroxyl group. The pentafluorophenyl ring will show three signals for the five carbons due to symmetry (one for the carbon attached to the propanol (B110389) moiety, and two for the ortho, meta, and para carbons, respectively, with the ortho and meta carbons being equivalent). The chemical shifts of the aromatic carbons will be significantly affected by the fluorine substituents, appearing as complex multiplets due to C-F coupling. A comparison with 2-phenyl-2-propanol and 2-propanol helps in assigning the signals. chegg.comdocbrown.info

| Carbon Atom | 2-Propanol (ppm) docbrown.info | 2-Phenyl-2-propanol (ppm) chegg.com | This compound (Expected ppm) |

| C(OH) | 64.1 | 72.8 | ~70-75 |

| CH₃ | 25.4 | 31.8 | ~30-35 |

| Aromatic C-ipso | - | 148.5 | Lower field due to F |

| Aromatic C-ortho | - | 124.9 | Complex multiplet |

| Aromatic C-meta | - | 128.2 | Complex multiplet |

| Aromatic C-para | - | 126.7 | Complex multiplet |

¹⁹F NMR: ¹⁹F NMR is particularly informative for this compound. The pentafluorophenyl group will give rise to three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with an integration ratio of 2:2:1. The chemical shifts are typically reported relative to a standard like CFCl₃. The ortho-fluorines are expected to be the most deshielded. Large coupling constants are expected between the fluorine nuclei (¹⁹F-¹⁹F coupling), as well as smaller couplings to the aromatic protons (¹H-¹⁹F coupling). These coupling patterns can provide detailed information about the electronic structure of the aromatic ring. wikipedia.orgthermofisher.com

X-ray Diffraction Studies for Solid-State Supramolecular Assembly of this compound

Furthermore, non-covalent interactions involving the fluorine atoms, such as C-H···F and F···F interactions, may also contribute to the stability of the crystal lattice. The pentafluorophenyl ring can also participate in π-stacking interactions, although the perfluorination might weaken these compared to non-fluorinated aromatic rings. The interplay of these various intermolecular forces will dictate the final crystal packing, influencing properties like melting point and density. Studies on other fluorinated molecules have demonstrated the formation of complex and sometimes novel supramolecular architectures. rsc.orgnih.govdiva-portal.orgmdpi.com

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations of Pentafluorophenyl-Containing Systems

UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. The pentafluorophenyl group is the primary chromophore in this compound. Aromatic systems typically exhibit π → π* transitions.

The absorption spectrum is expected to show bands in the UV region, likely below 300 nm. For comparison, the UV absorption of 2-propanol is in the far-UV and does not contribute significantly in the near-UV range. researchgate.netsigmaaldrich.com The pentafluorophenyl group, like a standard phenyl group, will have characteristic absorption bands. The substitution with five fluorine atoms can cause a slight shift in the absorption maxima (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity compared to benzene (B151609) or toluene. The solvent environment can also influence the position and intensity of these bands.

Photophysical investigations would explore the fate of the molecule after absorbing light, including processes like fluorescence and phosphorescence. While simple alcohols are not typically fluorescent, the presence of the aromatic ring could potentially lead to weak fluorescence. The high spin-orbit coupling induced by the heavy fluorine atoms might enhance intersystem crossing to the triplet state, potentially leading to phosphorescence, especially at low temperatures in a rigid matrix. nih.gov The quantum yields of these processes would provide quantitative measures of the efficiency of light emission. The specific photophysical properties would need to be determined experimentally, but analogies can be drawn from other pentafluorophenyl-containing systems and phenyl-substituted molecules. researchgate.netresearchgate.netnih.gov

| Compound/System | λmax (nm) | Molar Absorptivity (ε) | Notes |

| Benzene | ~255 | ~200 | π → π* transition |

| Pentafluorophenol | ~260 | Not specified | Slight red-shift compared to benzene. rsc.org |

| 2-Propanol | <200 | Not specified | Absorbs in the far-UV. researchgate.net |

| This compound (Expected) | ~260-270 | ~200-500 | π → π* transitions of the pentafluorophenyl ring. |

Mechanistic Investigations on 2 Pentafluorophenyl 2 Propanol As a Reaction Medium and Promoter

Solvent Effects in Organic Transformations Mediated by Fluorinated Alcohols

Fluorinated alcohols, such as 2-(pentafluorophenyl)-2-propanol, are not merely passive solvents but active participants that can profoundly influence the course of a reaction. Their distinct properties, including high ionizing power and strong hydrogen bond-donating capabilities, set them apart from conventional alcoholic solvents.

A defining feature of highly fluorinated alcohols is their exceptional ionizing power, which is the ability of a solvent to stabilize charged species. The presence of the electron-deficient pentafluorophenyl ring in this compound significantly polarizes the hydroxyl group, enhancing its ability to solvate and stabilize cationic intermediates. This stabilization occurs through a combination of the solvent's polarity and its low nucleophilicity, which prevents the solvent from quenching the carbocation, allowing it to undergo the desired reaction.

This high ionizing power is crucial for reactions that proceed through carbocationic intermediates, such as SN1 reactions, electrophilic additions to alkenes, and rearrangements. By effectively stabilizing the developing positive charge in the transition state, this compound can lead to substantial rate accelerations compared to less polar or more nucleophilic solvents. The behavior is analogous to that of other highly fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which is well-documented for its ability to promote reactions via cationic pathways. researchgate.net

Table 1: Comparison of Solvent Properties for Selected Alcohols

| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor Acidity (α) |

|---|---|---|

| 2-Propanol | 19.9 | 0.76 |

| 2,2,2-Trifluoroethanol (B45653) (TFE) | 26.7 | 1.51 |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | 1.96 |

| This compound | Estimated to be high | Estimated to be very high |

Note: Specific experimental values for this compound are not widely reported, but are inferred to be high based on its structure.

The primary driver behind the unique reactivity in fluorinated alcohols is their exceptional hydrogen bond donor (HBD) strength. researchgate.net Fluorination of the carbon framework makes the alcohol's hydroxyl proton significantly more acidic and a more potent hydrogen bond donor. researchgate.net In this compound, the C₆F₅ group exerts a powerful inductive effect, creating a highly polarized O-H bond capable of forming very strong hydrogen bonds with Lewis basic sites in substrate molecules.

This strong HBD ability allows the solvent to act as a "proton shuttle" or a mild Brønsted acid catalyst, activating substrates without the need for strong, corrosive acids. researchgate.net It can modulate reaction pathways by:

Activating Electrophiles: By hydrogen bonding to a leaving group, it facilitates its departure and the formation of a cationic intermediate.

Activating Carbonyls and Imines: Hydrogen bonding to the oxygen or nitrogen atom of a C=X bond increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.

Stabilizing Anionic Moieties: It can stabilize anionic portions of a transition state or intermediate, such as an incipient alkoxide in a nucleophilic addition.

This modulation is evident in reactions like the imino Diels-Alder reaction and sulfide (B99878) oxidations, where the reaction rates show a positive correlation with the H-bonding donation ability of the fluorinated alcohol solvent. researchgate.net

The combination of high ionizing power and potent hydrogen bond donation directly impacts reaction kinetics and selectivity. The stabilization of charged transition states and the activation of electrophiles through hydrogen bonding can lead to dramatic increases in reaction rates, often allowing reactions to proceed under much milder conditions than in conventional solvents.

Furthermore, the highly structured solvent environment created by the strong hydrogen-bonding network can influence the stereochemical and regiochemical outcome of a reaction. By selectively stabilizing one transition state over another, this compound can impart a high degree of selectivity. For instance, the solvent can template a specific conformation of a reactant or intermediate, guiding the approach of a reagent to a particular face of the molecule, thereby controlling stereoselectivity.

Activation of Substrates within this compound Environments

The strong electrophile-activating properties of this compound are particularly effective for substrates containing heteroatoms, such as peroxides and epoxides.

Hydrogen peroxide (H₂O₂) and other peroxides are attractive "green" oxidants, but their reactivity is often limited without activation. Fluorinated alcohols like HFIP have been shown to be highly effective at activating H₂O₂ for oxidation reactions, a property that can be extrapolated to this compound. researchgate.net The activation mechanism involves the formation of strong hydrogen bonds between the solvent's hydroxyl groups and the peroxide's oxygen atoms. This interaction increases the electrophilicity of the peroxide oxygens, making them more susceptible to nucleophilic attack by a substrate, such as a sulfide or an alkene. researchgate.net

Similarly, epoxides are activated towards nucleophilic ring-opening in fluorinated alcohol media. The solvent's hydroxyl group can hydrogen-bond to the epoxide oxygen, polarizing the C-O bonds and making the ring carbons more electrophilic. In some cases, this interaction can be strong enough to be considered partial protonation, significantly facilitating attack by even weak nucleophiles. This activation obviates the need for strong acid catalysts, which can often lead to undesired side reactions.

Table 2: Representative Reactions Promoted by Fluorinated Alcohols

| Reaction Type | Role of Fluorinated Alcohol | Example Substrates |

|---|---|---|

| Epoxidation | Activation of H₂O₂ | Alkenes, Sulfides |

| Epoxide Ring-Opening | Activation of epoxide oxygen | Epoxides, Nucleophiles (amines, alcohols) |

| Nazarov Cyclization | Stabilization of cationic intermediate | Divinyl ketones |

Role as a Non-Innocent Reaction Medium

The term "non-innocent" describes a solvent that does not merely provide a medium for the reaction but actively participates in the mechanism, influencing rates, pathways, and selectivity. Based on the evidence, this compound is a quintessential non-innocent reaction medium.

Its participation is multifaceted:

It functions as a transition-state stabilizer through its high ionizing power.

It acts as a general acid catalyst via its potent hydrogen bond donor ability, activating a wide range of substrates.

It can direct the stereochemical outcome of a reaction by creating a chiral or highly organized solvent shell around the reacting species.

Unlike traditional solvents, its interactions with reactants are specific and directional, often mimicking the role of a co-catalyst. This active participation allows for the development of novel reaction pathways and enables transformations that are inefficient or impossible in other media. The ability to promote reactions under neutral or mildly acidic conditions makes this compound and related solvents highly valuable for synthesizing complex and sensitive molecules.

Supramolecular Architectures and Hydrogen Bonding in 2 Pentafluorophenyl 2 Propanol Systems

Self-Assembly through Hydrogen Bonding: Cyclic Hexamers and Coaxial Stacks of 2-(Pentafluorophenyl)-2-propanol

While direct evidence for cyclic hexamers and coaxial stacks specifically for this compound is not extensively detailed in the provided search results, the principles of self-assembly in related systems offer significant insights. The formation of such ordered structures is a hallmark of molecules that can act as both hydrogen bond donors and acceptors.

In many alcohols, self-assembly into cyclic structures, such as hexamers, is a common motif. This arrangement maximizes hydrogen bonding, where the hydroxyl group of one molecule interacts with that of its neighbor, forming a stable, ring-like architecture. The potential for this compound to form such structures is high, driven by the strong hydrogen-bonding capabilities of its alcohol group.

Furthermore, the concept of stacking interactions is crucial in supramolecular chemistry. Aromatic rings can stack on top of each other, driven by π-π interactions. In the case of this compound, the electron-deficient pentafluorophenyl ring can interact favorably with other aromatic systems. It is plausible that once cyclic hexamers are formed, they could further self-assemble into coaxial stacks, where the hexameric rings pile on top of one another. This would be stabilized not only by the hydrogen bonds within each ring but also by the aryl–perfluoroaryl stacking interactions between the rings. This type of hierarchical self-assembly, from individual molecules to cyclic oligomers and then to one-dimensional stacks, is a known phenomenon in the construction of functional molecular architectures. nih.gov

Intermolecular Interactions in Solution and Solid State

The behavior of this compound in both solution and the solid state is dictated by a variety of intermolecular forces. In solution, the nature of the solvent plays a critical role in modulating these interactions. In non-polar solvents, the strong hydrogen-bonding propensity of the alcohol would likely lead to the formation of aggregates, such as the aforementioned cyclic hexamers. In more polar, hydrogen-bonding solvents, there would be a competition between self-association and interaction with the solvent molecules.

Research on other fluorinated alcohols has demonstrated that in the liquid state, they tend to form chain-like clusters through hydrogen bonds. nih.gov For instance, studies on propanol (B110389) and its halogenated derivatives have shown that while the average strength of the hydrogen bonds remains similar, the size of the molecular assemblies varies with the halogen substitution. nih.gov

Influence of Fluorination on Hydrogen Bond Strength and Dynamics

The presence of the electron-withdrawing pentafluorophenyl group has a profound effect on the hydrogen-bonding properties of the alcohol. Fluorination of aromatic rings is known to increase the acidity of attached functional groups. brighton.ac.uk In the case of this compound, the highly electronegative fluorine atoms withdraw electron density from the phenyl ring, which in turn makes the hydroxyl proton more acidic and a stronger hydrogen bond donor.

Studies on fluorinated benzyl (B1604629) alcohols have shown that ortho-fluorination generally increases the hydrogen bond acidity of the hydroxyl group. nih.gov This enhanced acidity leads to stronger hydrogen bonds. Calculations on similar phenolic systems have indicated that fluorination can increase the strength of an O−H⋯N(pyridyl) hydrogen bond by approximately 1.7 kcal/mol. brighton.ac.uk

The dynamics of these hydrogen bonds are also affected. The stronger the hydrogen bond, the longer its lifetime and the slower the exchange dynamics. This can have significant implications for processes that rely on the breaking and forming of hydrogen bonds, such as in catalysis and molecular recognition.

Host-Guest Chemistry and Molecular Recognition Mediated by Perfluorinated Alcohols

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. wikipedia.org The enhanced hydrogen-bonding ability and the unique electronic nature of the pentafluorophenyl ring make this compound an excellent candidate for use in molecular recognition and as a component of host systems.

The strong hydrogen bond donor capacity allows it to bind effectively to a wide range of hydrogen bond acceptors, such as ethers, amines, and carbonyl compounds. This interaction can be highly directional and specific, which is a key requirement for molecular recognition. Furthermore, the perfluorinated aromatic ring can participate in aryl-perfluoroaryl stacking interactions with electron-rich aromatic guests. This provides an additional recognition element, allowing for the design of hosts that can selectively bind guests based on a combination of hydrogen bonding and aromatic stacking.

The principles of host-guest chemistry are fundamental to many biological processes and have applications in areas such as sensing, separations, and drug delivery. nih.govdigitellinc.comnih.gov For example, the modularity of these interactions facilitates the creation of complex, functional systems. digitellinc.com While specific examples involving this compound as a host are not detailed in the search results, its properties are highly analogous to other perfluorinated compounds used in this context. The ability of fluorinated building blocks to drive the formation of ordered, bimolecular networks has been demonstrated. brighton.ac.uk

Advanced Applications of 2 Pentafluorophenyl 2 Propanol in Chemical Transformations

Applications in Directed Organic Synthesis

In the realm of organic synthesis, 2-(pentafluorophenyl)-2-propanol has emerged as a powerful auxiliary agent, capable of modulating reactivity and selectivity in several key transformations. Its influence is particularly notable in carbon-carbon bond forming reactions, oxidation processes, and enantioselective catalysis.

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. magritek.com this compound has been investigated as a solvent or additive in classic C-C bond forming reactions such as the aldol (B89426) and Michael additions, where its unique properties can significantly impact reaction rates and stereochemical outcomes.

The Aldol condensation , a fundamental reaction that forms a β-hydroxy carbonyl compound, can be performed under acidic or basic conditions. magritek.comnih.gov The reaction involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com In mixed or crossed aldol condensations, where two different carbonyl compounds are reacted, controlling the selectivity can be challenging. kau.edu.sa The choice of solvent plays a critical role in the reaction's efficiency and stereoselectivity. While specific studies detailing the exclusive use of this compound in aldol condensations are not extensively documented in the provided results, the known properties of fluorinated alcohols suggest their potential to influence the reaction by stabilizing charged intermediates through strong hydrogen bonding. This can be particularly relevant in stereoselective variations of the aldol reaction.

The Michael addition , another vital C-C bond-forming reaction, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com This reaction is often catalyzed by a base and is instrumental in the synthesis of a wide array of organic compounds. The stereochemical course of the Michael addition can be influenced by various factors, including the nature of the solvent and additives. Research into the thia-Michael reaction, the addition of a thiol to a Michael acceptor, has highlighted the importance of the reaction medium in controlling the equilibrium and kinetics of the addition. mdpi.com While direct data on this compound's role is limited in the provided search results, its ability to act as a hydrogen bond donor could potentially activate the Michael acceptor and stabilize the enolate nucleophile, thereby influencing the reaction's efficiency and stereoselectivity.

Oxidation Processes

The role of this compound in oxidation processes is an area of growing interest. While specific examples of its direct use as a catalyst or mediator in oxidation reactions are not prevalent in the provided information, its properties as a fluorinated alcohol suggest potential applications. Fluorinated alcohols are known for their ability to stabilize reactive intermediates and influence the redox potentials of catalytic species.

For instance, studies on the oxidation of other alcohols, such as 2-propanol, have provided insights into the reaction mechanisms and the role of the solvent. While not directly involving the title compound, this research lays the groundwork for understanding how the electronic and steric properties of an alcohol can affect its oxidation. The high polarity and coordinating ability of fluorinated alcohols could be beneficial in metal-catalyzed oxidation reactions, potentially leading to enhanced catalytic activity and selectivity. Further research is needed to fully elucidate the specific applications and advantages of this compound in this domain.

Coacervation Phenomena Induced by Perfluorinated Alcohols

A fascinating and relatively recent application of perfluorinated alcohols, including by extension this compound, is their ability to induce coacervation in aqueous solutions of amphiphiles. nih.gov Coacervation is a liquid-liquid phase separation phenomenon that results in the formation of a polymer-rich phase (the coacervate) and a polymer-poor phase. kinampark.com

It has been discovered that water-miscible perfluorinated alcohols and acids can trigger both simple and complex coacervation in a wide variety of systems containing synthetic surfactants, phospholipids, and polyelectrolytes. nih.gov This phenomenon appears to be particularly prevalent in complex coacervate systems composed of mixed catanionic amphiphiles. nih.gov

A study focusing on hexafluoroisopropanol (HFIP) demonstrated its ability to induce a biphasic separation in aqueous solutions of mixed cationic-anionic surfactants. nih.gov The resulting coacervate phase was found to be enriched in both the surfactants and the fluoroalcohol, while containing a relatively small amount of water. nih.gov The formation of the coacervate is driven by ion pairing between the oppositely charged surfactants, with the concomitant release of their counterions into the aqueous phase. nih.gov The unique interactions of the perfluorinated alcohol with the amphiphiles are crucial for this phase separation, as demonstrated by the fact that isopropanol (B130326) does not induce the same effect. nih.gov

The ability of perfluorinated alcohols to induce coacervation opens up new possibilities for the formulation of novel materials, encapsulation technologies, and separation processes. The specific properties of this compound, with its bulky aromatic group, may lead to distinct coacervation behavior compared to smaller perfluorinated alcohols, warranting further investigation into its specific applications in this emerging field.

Below is a table summarizing the types of coacervation induced by perfluorinated alcohols and the systems in which they have been observed.

| Type of Coacervation | Inducing Agent | Amphiphilic System | Reference |

| Simple and Complex | Perfluorinated alcohols and acids | Synthetic surfactants, phospholipids, bile salts, polyelectrolytes | nih.gov |

| Complex | Hexafluoroisopropanol (HFIP) | Mixed cationic-anionic surfactants (e.g., CTAB/SDS, DTAB/SDS) | nih.gov |

Emerging Research Directions and Future Perspectives for 2 Pentafluorophenyl 2 Propanol

Exploration of Novel Catalytic Systems Based on Fluorinated Alcohols

The field of catalysis is continually seeking novel ligands, solvents, and additives that can enhance reaction rates, selectivity, and catalyst stability. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have already demonstrated considerable potential as solvents and additives in a variety of catalytic transformations, particularly in the realm of C–H activation. rsc.org These solvents are noted for their ability to stabilize cationic intermediates and engage in strong hydrogen bonding without being overly nucleophilic.

The structure of 2-(pentafluorophenyl)-2-propanol suggests its potential to act as a valuable component in novel catalytic systems. The electron-withdrawing nature of the pentafluorophenyl group significantly increases the acidity of the hydroxyl proton, enabling it to act as a potent hydrogen bond donor. This property can be harnessed to activate substrates or modulate the reactivity of catalysts.

One promising area of exploration is the use of this compound as a co-catalyst or a key component of a catalyst system. For instance, in dual-catalytic systems, the pentafluorophenyl group can participate in non-covalent interactions, such as π-π stacking with other aromatic systems. Research has shown that phenyl-pentafluorophenyl interactions can be strategically employed to enhance the efficiency of dual-catalytic systems by influencing the excited-state lifetime of photosensitizers. mdpi.com

The development of catalytic systems where this compound acts as a ligand for a metal center is another intriguing possibility. The tertiary alcohol moiety, in conjunction with the fluorinated ring, could offer unique steric and electronic tuning of the metal's catalytic activity.

| Potential Catalytic Role | Rationale | Potential Applications |

| Hydrogen Bond Donor Catalyst | The highly acidic hydroxyl group can activate electrophiles and carbonyl compounds. | Asymmetric synthesis, cycloadditions, and rearrangement reactions. |

| Ligand for Metal Catalysis | The alcohol and pentafluorophenyl ring can coordinate to a metal center, influencing its reactivity and selectivity. | Cross-coupling reactions, C-H functionalization, and hydrogenation. |

| Component in Dual-Catalytic Systems | The pentafluorophenyl group can engage in stabilizing non-covalent interactions with other catalytic species. | Photocatalysis and cooperative catalysis. |

| Specialty Solvent/Additive | Unique polarity, low nucleophilicity, and ability to stabilize reactive intermediates. | Reactions involving carbocations or other sensitive species. |

Design of Advanced Supramolecular Materials Incorporating Fluoroalcohols

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful approach to the bottom-up fabrication of functional materials. The design of these materials relies on the precise control of intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking. The structural features of this compound make it an excellent building block for the construction of advanced supramolecular materials.

The strong hydrogen-bonding capability of the hydroxyl group, combined with the propensity of the electron-deficient pentafluorophenyl ring to engage in π-π stacking interactions with electron-rich aromatic systems, provides a robust toolkit for directing molecular assembly. Crystal engineering studies on related molecules, such as pentafluorophenol, have demonstrated the formation of well-defined co-crystals with various organic molecules through a combination of hydrogen bonding and aryl-perfluoroaryl interactions.

The incorporation of this compound into polymers could lead to materials with tunable properties. For example, it could be used to create supramolecular polymers where the fluorinated alcohol units act as recognition sites, driving the self-assembly of polymer chains into well-ordered structures. nih.gov Such materials could find applications in areas like drug delivery, tissue engineering, and sensor technology.

Furthermore, the bulky tertiary alcohol group provides a significant steric handle that can be used to control the packing of molecules in the solid state, potentially leading to the formation of porous materials or materials with unique host-guest properties.

| Supramolecular Interaction | Description | Potential Material Application |

| Hydrogen Bonding | The acidic hydroxyl group can form strong and directional hydrogen bonds with a variety of functional groups. | Co-crystals, liquid crystals, and self-healing materials. |

| Aryl-Perfluoroaryl Stacking | The electron-deficient pentafluorophenyl ring can stack with electron-rich aromatic rings, leading to ordered structures. | Organic electronics, charge-transfer materials, and sensors. |

| Halogen Bonding | The fluorine atoms on the phenyl ring can act as halogen bond acceptors. | Crystal engineering of complex molecular architectures. |

| Host-Guest Chemistry | The shape and electronic properties of the molecule may allow for the encapsulation of small guest molecules. | Molecular recognition, separation, and storage. |

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. researchgate.netorientjchem.org Solvents are a major contributor to the environmental impact of the chemical industry, and the development of greener alternatives is a key research area.

This compound, with its high boiling point and distinct polarity, could serve as a recyclable solvent for a range of chemical transformations. Its thermal stability would be an advantage in processes requiring elevated temperatures. The development of efficient methods for its separation and recovery from reaction mixtures will be crucial for its adoption as a sustainable solvent. solvent--recycling.comcbgbiotech.com

Moreover, the use of this fluorinated alcohol in flow chemistry systems presents another avenue for sustainable process development. cetjournal.it Flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for process intensification. The integration of this compound as a solvent or catalyst in continuous flow reactors could lead to more efficient and environmentally benign manufacturing processes.

| Sustainability Aspect | Potential of this compound | Research Focus |

| Recyclable Solvent | High boiling point and chemical stability suggest potential for recovery and reuse. | Development of efficient separation techniques (e.g., distillation, extraction). |

| Process Intensification | Use as a solvent or catalyst in continuous flow reactors can lead to higher efficiency and lower waste. | Investigation of its performance in microreactors and other flow systems. |

| Energy Efficiency | Promoting reactions under milder conditions can reduce energy consumption. | Exploring its catalytic effects to lower activation barriers of reactions. |

| Reduced Waste | High selectivity in reactions can minimize the formation of byproducts. | Application in atom-economical reactions and catalytic cycles. |

Q & A

Q. How can researchers optimize the synthesis of 2-(Pentafluorophenyl)-2-propanol to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate precursors and reaction conditions. For halogenated alcohols, nucleophilic substitution or Friedel-Crafts alkylation using pentafluorobenzene derivatives and acetone precursors under acidic catalysis (e.g., H₂SO₄ or AlCl₃) is common. Reaction parameters such as temperature (40–60°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reactants should be systematically varied. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Monitoring by GC-MS or HPLC ensures reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : ¹H NMR identifies the hydroxyl proton (δ 1.5–2.0 ppm, singlet) and methyl groups, while ¹⁹F NMR resolves the pentafluorophenyl substituent’s distinct fluorine environments (five signals between δ -140 to -160 ppm).

- IR Spectroscopy : Confirms the hydroxyl group (broad peak ~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion (C₉H₇F₅O⁺, m/z ~226) and fragmentation patterns.

Cross-referencing with PubChem data ensures structural accuracy .

Q. How does the pentafluorophenyl group influence the compound’s reactivity compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the aromatic ring, enhancing susceptibility to nucleophilic aromatic substitution. For example, oxidation of the hydroxyl group to a ketone (e.g., using CrO₃ or PCC) proceeds faster than in non-fluorinated analogs due to stabilization of the transition state. Comparative kinetic studies under identical conditions (solvent, temperature) quantify these effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity data may arise from impurities or assay conditions. Researchers should:

- Validate compound purity (>98% via HPLC).

- Standardize assays (e.g., fixed pH, temperature, and cell lines).

- Perform dose-response curves (IC₅₀ calculations) with positive/negative controls.

Computational docking (e.g., AutoDock Vina) can predict binding interactions with targets like cytochrome P450 enzymes, guiding mechanistic studies .

Q. How can computational models predict viable synthetic routes for derivatives of this compound?

- Methodological Answer : Retrosynthetic analysis using AI tools (e.g., IBM RXN for Chemistry) identifies feasible pathways by referencing reaction databases (Reaxys, SciFinder). For example:

- Derivatization : Substituent introduction via SNAr reactions (e.g., replacing fluorine with -NH₂ or -OCH₃).

- Scaffold modification : Coupling with heterocycles (e.g., pyridine) via Suzuki-Miyaura cross-coupling.

Density Functional Theory (DFT) calculations (Gaussian 16) assess thermodynamic feasibility and transition states .

Q. What experimental designs compare the stability of this compound with chlorinated/brominated analogs under thermal stress?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen/air atmospheres (5°C/min ramp). Monitor decomposition temperatures and exothermic peaks. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking quantify degradation products. Fluorinated analogs typically exhibit higher thermal stability due to strong C-F bonds .

Q. How does the compound’s logP value affect its application in drug delivery systems?

- Methodological Answer : Experimental logP (octanol/water partition coefficient) is determined via shake-flask method or HPLC retention time correlation. The pentafluorophenyl group increases hydrophobicity (higher logP), enhancing blood-brain barrier penetration. Formulation studies (e.g., liposomal encapsulation or PEGylation) balance solubility and bioavailability. MD simulations (GROMACS) model membrane interactions .

Data Contradiction Analysis

- Example : Conflicting reports on oxidation rates may stem from solvent polarity effects. Researchers should replicate reactions in aprotic (e.g., DCM) vs. protic (e.g., ethanol) solvents, using identical oxidizing agents (e.g., PCC). Kinetic monitoring via in-situ IR or NMR clarifies solvent-role mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.